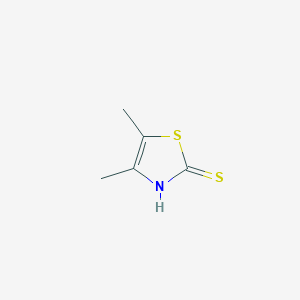
2-(Furan-2-yl)piperazin
Übersicht
Beschreibung
2-(Furan-2-yl)piperazine (2-FP) is a heterocyclic compound that has been studied extensively for its potential applications in medicinal chemistry, pharmacology, and biochemistry. It is a nitrogen-containing compound with a five-membered ring comprising of two nitrogen atoms and three carbon atoms. 2-FP has been found to have a wide range of biological activities, including anti-inflammatory, anti-viral, and anti-cancer effects. It is also used in the synthesis of a variety of pharmaceuticals.
Wissenschaftliche Forschungsanwendungen
Kinase-Inhibitoren
Der Piperazin-Rest, wie er in 2-(Furan-2-yl)piperazin vorkommt, wird häufig bei der Entwicklung von Kinase-Inhibitoren verwendet . Diese Verbindungen spielen eine entscheidende Rolle in gezielten Krebstherapien, indem sie spezifische Kinasen hemmen, die am Tumorwachstum und der -proliferation beteiligt sind. Die strukturelle Flexibilität und die Fähigkeit, Wasserstoffbrückenbindungen zu bilden, machen Piperazinderivate für die Wechselwirkung mit verschiedenen Kinase-Enzymen geeignet und könnten zur Entwicklung neuer Krebsmedikamente führen.
Rezeptor-Modulatoren
Es ist bekannt, dass Piperazinderivate als Rezeptor-Modulatoren wirken . Sie können die Rezeptoraktivität beeinflussen, darunter Adenosin-A2A-Rezeptoren, die an neurodegenerativen Erkrankungen wie Parkinson und Alzheimer beteiligt sind . Durch die Modulation dieser Rezeptoren könnten this compound-Derivate als potenzielle Therapeutika zur Behandlung solcher Erkrankungen dienen.
Antimikrobielle Mittel
Neuere Studien haben gezeigt, dass bestimmte Piperazinyl-Verbindungen vielversprechende antimikrobielle Eigenschaften aufweisen . Diese Verbindungen, darunter auch solche mit der this compound-Struktur, haben sich als signifikante minimale Hemmkonzentrationen (MHK) gegen verschiedene mikrobielle Stämme gezeigt, was ihr Potenzial als neue antimikrobielle Mittel belegt.
Synthetische Methoden
Die chemische Reaktivität von Piperazin-basierten Synthons, einschließlich this compound, ermöglicht ihre Integration in komplexe Moleküle . Diese Eigenschaft ist in der synthetischen Chemie von großem Wert für die Entwicklung diverser Arzneimittel durch Reaktionen wie Buchwald-Hartwig-Aminierung, aromatische nucleophile Substitution und reduktive Aminierung.
Optimierung der pharmakokinetischen Eigenschaften
Piperazinringe werden häufig verwendet, um die pharmakokinetischen Eigenschaften von Arzneimitteln zu optimieren . Der basische und hydrophile Charakter von Piperazinderivaten wie this compound kann die Löslichkeit und Bioverfügbarkeit von Arzneimitteln verbessern, wodurch sie in klinischen Anwendungen effektiver werden.
Gerüst für pharmakophore Gruppen
Aufgrund seiner strukturellen und konformativen Eigenschaften dient der Piperazinring als ausgezeichnetes Gerüst, um pharmakophore Gruppen anzuordnen . Dies ermöglicht präzise Wechselwirkungen mit Ziel-Makromolekülen, was für die Entwicklung von Medikamenten mit hoher Spezifität und Wirksamkeit unerlässlich ist.
Wirkmechanismus
Target of Action
The primary target of 2-(Furan-2-yl)piperazine is the butyrylcholinesterase enzyme . This enzyme plays a crucial role in the hydrolysis of acetylcholine, a neurotransmitter, in the nervous system. By targeting this enzyme, 2-(Furan-2-yl)piperazine can potentially influence neurological functions.
Mode of Action
It has been found to act as an inhibitor of the butyrylcholinesterase enzyme . This suggests that the compound may bind to the active site of the enzyme, preventing it from catalyzing the breakdown of acetylcholine. This could result in an increase in acetylcholine levels, potentially affecting various neurological processes.
Result of Action
The molecular and cellular effects of 2-(Furan-2-yl)piperazine’s action are likely to be diverse, given the widespread role of acetylcholine in the body. By inhibiting butyrylcholinesterase and potentially increasing acetylcholine levels, the compound could affect a range of processes from muscle contraction to cognitive function. The specific effects would likely depend on the concentration of the compound and the specific context of its use .
Biochemische Analyse
Biochemical Properties
It has been found to possess promising antimicrobial potential . The exact enzymes, proteins, and other biomolecules it interacts with are yet to be identified.
Cellular Effects
Preliminary studies suggest that it may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Eigenschaften
IUPAC Name |
2-(furan-2-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O/c1-2-8(11-5-1)7-6-9-3-4-10-7/h1-2,5,7,9-10H,3-4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOKVZWIGUJYFLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CN1)C2=CC=CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70587671 | |
| Record name | 2-(Furan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
111760-37-3 | |
| Record name | 2-(Furan-2-yl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70587671 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(2-Furanyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-[4-(3-ethyl-1,3-benzothiazol-3-ium-2-yl)buta-1,3-dienyl]-N,N-dimethylaniline;perchlorate](/img/structure/B54256.png)


![Bicyclo[1.1.1]pentane-1,3-dicarbonyl dichloride](/img/structure/B54260.png)
![(3R,4aR,6R,6aS,10aS,10bR)-3-ethenyl-6-hydroxy-3,4a,7,7,10a-pentamethyl-2,5,6,6a,8,9,10,10b-octahydrobenzo[f]chromen-1-one](/img/structure/B54261.png)




![C-Undecylcalix[4]resorcinarene](/img/structure/B54279.png)


